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Compound of Interest

Compound Name: Dimethylamine-13C2

Cat. No.: B12682539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dimethylamine-¹³C₂ is a stable isotope-labeled analog of dimethylamine, a crucial building

block in the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals,

and other specialty chemicals.[1][2] Its application as an internal standard in quantitative mass

spectrometry-based assays and as a tracer in metabolic studies is invaluable for modern drug

development and life science research. The accuracy and reliability of data derived from

studies utilizing Dimethylamine-¹³C₂ are directly contingent on its isotopic and chemical purity.

This technical guide provides a comprehensive overview of the synthesis, quality control, and

analytical methodologies employed to ensure the high isotopic purity of Dimethylamine-¹³C₂.

Data Presentation
The isotopic purity of Dimethylamine-¹³C₂ is a critical parameter, and it is typically specified with

a high degree of precision by commercial suppliers. The data is generally presented in a

Certificate of Analysis (CoA), which accompanies the product. Below is a summary of typical

quantitative data for high-quality Dimethylamine-¹³C₂ hydrochloride, a common salt form of the

compound.
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Parameter Specification Analytical Method

Isotopic Enrichment ≥ 99 atom % ¹³C
Mass Spectrometry, NMR

Spectroscopy

Chemical Purity ≥ 98% HPLC, GC

Molecular Formula (¹³CH₃)₂NH·HCl -

Molecular Weight 83.54 g/mol -

Appearance White to off-white solid Visual Inspection

Solubility Soluble in water Visual Inspection

Synthesis of Dimethylamine-¹³C₂
The most common and efficient method for the synthesis of Dimethylamine-¹³C₂ is the

reductive amination of ¹³C-labeled formaldehyde with methylamine. This method offers high

yields and excellent control over the incorporation of the ¹³C isotopes.

Synthesis Pathway
The synthesis proceeds via the formation of an intermediate iminium ion, which is subsequently

reduced to the final product.

Synthesis of Dimethylamine-¹³C₂ via reductive amination.

Experimental Protocol: Reductive Amination
Materials:

¹³C-Formaldehyde (aqueous solution, e.g., 20 wt. % in H₂O, ≥ 99 atom % ¹³C)

Methylamine hydrochloride

Sodium cyanoborohydride (NaBH₃CN)

Sodium hydroxide (NaOH)
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Diethyl ether

Hydrochloric acid (HCl) in diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Deionized water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (e.g., nitrogen or argon), dissolve methylamine hydrochloride in deionized water.

Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide

to basify the methylamine.

Addition of ¹³C-Formaldehyde: To the cooled solution, add the ¹³C-formaldehyde solution

dropwise while maintaining the temperature below 10 °C.

Formation of the Iminium Ion: Allow the mixture to stir for 30 minutes at low temperature to

facilitate the formation of the intermediate iminium ion.

Reduction: In a separate flask, prepare a solution of sodium cyanoborohydride in deionized

water. Add this reducing agent solution dropwise to the reaction mixture, ensuring the

temperature remains below 10 °C.

Reaction Completion: After the addition is complete, remove the ice bath and allow the

reaction to stir at room temperature for 12-18 hours.

Work-up and Extraction: Cool the reaction mixture in an ice bath and carefully acidify with

concentrated HCl. Extract the aqueous layer with diethyl ether to remove any unreacted

aldehyde. Basify the aqueous layer with concentrated NaOH and extract the product into

diethyl ether. Repeat the extraction three times.

Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium

sulfate. Filter the drying agent and bubble dry HCl gas through the ethereal solution, or add a

solution of HCl in diethyl ether, to precipitate Dimethylamine-¹³C₂ hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12682539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under

vacuum to yield the final product.

Quality Control: Determination of Isotopic Purity
The determination of the isotopic purity of Dimethylamine-¹³C₂ is paramount and is typically

achieved using high-resolution mass spectrometry (HRMS) and quantitative Nuclear Magnetic

Resonance (qNMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic enrichment of a labeled compound

by precisely measuring its mass-to-charge ratio (m/z).

Experimental Workflow:

HRMS workflow for isotopic purity analysis.

Experimental Protocol: LC-HRMS

Sample Preparation: Prepare a dilute solution of Dimethylamine-¹³C₂ hydrochloride in a

suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

Chromatography (Optional): While not strictly necessary for a pure standard, liquid

chromatography can be used to confirm chemical purity prior to mass analysis.

Column: C18 reverse-phase column

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient: A suitable gradient to elute the polar dimethylamine.

Mass Spectrometry:

Ionization Source: Electrospray ionization (ESI) in positive ion mode.
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Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or Time-of-Flight

(TOF) is essential.

Scan Range: A narrow scan range around the expected m/z of the protonated molecule

[(¹³CH₃)₂NH₂]⁺ is used.

Resolution: Set to a high value (e.g., > 60,000) to resolve the isotopic peaks.

Data Analysis:

The relative intensities of the monoisotopic peak (all ¹²C), the M+1 peak (one ¹³C), and the

M+2 peak (two ¹³C) are measured.

The natural abundance of ¹³C (approximately 1.1%) is accounted for in the calculation.

The isotopic enrichment is calculated using the following formula:

Atom % ¹³C = [ (I(M+1) + 2 * I(M+2)) / (2 * (I(M) + I(M+1) + I(M+2))) ] * 100

Where I(M), I(M+1), and I(M+2) are the intensities of the respective isotopologue peaks,

corrected for natural abundance contributions.

Quantitative Nuclear Magnetic Resonance (qNMR)
Spectroscopy
qNMR provides an alternative and complementary method for the determination of isotopic

purity. ¹³C NMR is particularly useful for directly observing the ¹³C-labeled carbons.

Logical Relationship for qNMR Analysis:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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